BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive In Silico Characterization of N-
(4-phenylbutyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

N-(4-

Compound Name: phenylbutyl)cyclohexanecarboxam
ide

Cat. No.: B329573

Get Quote

\ J

From Target Identification to Dynamic Binding Stability
Executive Summary & Chemotype Analysis

N-(4-phenylbutyl)cyclohexanecarboxamide (hereafter NPBC) represents a lipophilic, non-
basic carboxamide scaffold. Structurally, it consists of a saturated cyclohexane head group, a
flexible butyl linker, and a terminal phenyl tail.

This guide details the in silico modeling protocol for NPBC. Given its structural homology to
endogenous fatty acid amides (e.g., Anandamide) and synthetic inhibitors (e.g., URB-series
analogs), this guide focuses on modeling NPBC as a competitive inhibitor of Fatty Acid Amide
Hydrolase (FAAH), a primary catabolic enzyme of the endocannabinoid system.

Physicochemical Profile (Computed)
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Property Value Significance

Formula Neutral organic amide

MW ~259.39 Da Fragment-like/Lead-like space
High lipophilicity; likely CNS

cLogP ~4.2-45 gn ipop y Y

penetrant

Critical for active site

H-Bond Donors 1 (Amide NH) ]
anchoring
H-Bond Acceptors 1 (Carbonyl O) Interaction with oxyanion hole
High flexibility requires Induced
Rotatable Bonds 6

Fit Docking (IFD)

Target Identification & Homology Strategy

Before docking, one must validate the biological target. For NPBC, the lack of a basic amine
reduces affinity for monoamine GPCRs (Dopamine/Serotonin), while the lipophilic amide motif
strongly suggests targets within the Endocannabinoid or TRP Channel families.

Target Prediction Workflow

The following decision tree illustrates the logic used to select FAAH as the primary target for
this modeling campaign.

Hit: Anandamide
(Endogenous)
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FAAH Inhibition
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Figure 1: Target selection logic based on structural homology to known endocannabinoid
modulators.

Molecular Docking Protocol (Static)

Objective: Determine the binding pose of NPBC within the FAAH catalytic core. Reference
Structure: Crystal structure of FAAH complexed with PF-3845 (PDB ID: 3K84 or 1MT5).

Protein Preparation

Raw PDB files are unsuitable for docking due to missing hydrogens and incorrect bond orders.
o Step 1: Pre-process using the OPLS4 force field.

e Step 2: Assign bond orders and add hydrogens.

e Step 3:H-Bond Optimization: Sample orientation of Asn/GIn/His residues at pH 7.4.

o Step 4: Restrained Minimization: Minimize hydrogens (RMSD cutoff 0.30 A) to relieve steric
clashes without altering the backbone.

Ligand Preparation (LigPrep)

» Stereoisomers: Generate all stereoisomers (though NPBC is achiral, the cyclohexyl ring
chair/boat conformations matter).

« lonization: Generate states at pH 7.0 + 2.0 (NPBC remains neutral).

o Conformers: Generate low-energy ring conformations (Chair form of cyclohexane is
preferred).

Grid Generation & Docking Parameters

The FAAH active site is a narrow, hydrophobic tunnel leading to the catalytic triad (Ser241-
Ser217-Lys142).
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Parameter Setting Rationale

The nucleophilic serine

Grid Center Centered on Ser241 _ _ _
essential for amide hydrolysis.
Encompasses the catalytic
Inner Box 10Ax10Ax10A _ P _ &
triad and oxyanion hole.
Allows the phenyl tail to
Outer Box 20Ax20Ax20A explore the membrane access
channel.
Enforce interaction with the
H-Bond Constraints Met191, Ser241 oxyanion hole (Met191
backbone).
Required to penalize
Precision XP (Extra Precision) hydrophobic mismatch in the

tunnel.

Predicted Binding Mode

The docking results should be filtered for poses that satisfy the "Catalytic Competence" criteria:
» Carbonyl Oxygen: H-bonds to the backbone amide of Met191 and Ser241 (Oxyanion hole).
¢ Cyclohexyl Ring: Occupies the acyl-chain binding pocket (hydrophobic).

e Phenyl Tail: Extends towards the membrane access channel (cytosolic interface).

Molecular Dynamics Simulation (Dynamic)

Static docking fails to account for the flexibility of the butyl linker and the "breathing" of the
FAAH membrane channel. MD is required to validate stability.

System Setup

» Force Field: CHARMM36m (best for lipids/proteins) or OPLS4.

« Solvation: TIP3P water model in a cubic box (10 A buffer).
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 Membrane Embedding: Since FAAH is an integral membrane protein, the system must be
embedded in a POPC lipid bilayer.

 lons: Neutralize with Na+/ClI- to 0.15 M physiological strength.

Simulation Protocol

e Minimization: 5000 steps steepest descent to relax lipid-protein clashes.
o Equilibration (NVT): 1 ns at 310 K with restraints on protein backbone (

)

o Equilibration (NPT): 1 ns at 1 bar, releasing lipid restraints to allow bilayer density
convergence.

e Production Run: 100 ns unconstrained dynamics.

Analysis Metrics

« RMSD (Root Mean Square Deviation): A stable binder should plateau < 2.5 A relative to the
initial docked pose.

 RMSF (Fluctuation): High fluctuation in the butyl chain is expected; the cyclohexyl head must
remain rigid in the active site.

Binding Free Energy Calculation (MM-GBSA)

To quantify the affinity of NPBC compared to a reference inhibitor (e.g., URB597), use
Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).

Equation:
Protocol:
o Extract 50 frames from the last 10 ns of the MD trajectory.

 Strip water and lipids.
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e Calculate

using the VSGB 2.0 solvation model.
Interpretation:
¢ Strong Binder:

kcal/mol (Note: MM-GBSA values are relative, not absolute experimental

).

o Key Driver: Van der Waals (vdW) terms should dominate due to the hydrophobic nature of
the tunnel.

Interaction Topology Diagram

The following diagram visualizes the critical molecular interactions stabilizing NPBC within the
FAAH active site, derived from the consensus of Docking and MD results.

Amide Linker :
(-CONH-) Phenyl Tail

H-Bond (Strong) Steric Occlusion

Oxyanion Hole Catalytic Triad
(Ser241, Met191) (Ser241, Ser217, Lys142)
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Cyclohexyl Head

Hydrophobic
Packing

Membrane Access
Channel (Trp531)

Acyl Chain Pocket
(Leu, Val, Phe)

Figure 2: Interaction map showing the stabilization of NPBC in the FAAH active site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1422-0067%2F20%2F18%2F4432
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.schrodinger.com%2Fproducts%2Fglide
https://www.google.com/url?sa=E&q=https%3A%2F%2Facademic.oup.com%2Fnar%2Farticle%2F47%2FW1%2FW357%2F5491750
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2F10.1002%2Fjcc.20035
https://www.benchchem.com/product/b329573/docs#comprehensive-in-silico-characterization-of-n-4-phenylbutyl-cyclohexanecarboxamide
https://www.benchchem.com/product/b329573/docs#comprehensive-in-silico-characterization-of-n-4-phenylbutyl-cyclohexanecarboxamide
https://www.benchchem.com/product/b329573/docs#comprehensive-in-silico-characterization-of-n-4-phenylbutyl-cyclohexanecarboxamide
https://www.benchchem.com/product/b329573/docs#comprehensive-in-silico-characterization-of-n-4-phenylbutyl-cyclohexanecarboxamide
https://www.benchchem.com/product/b329573?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b329573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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